molecular formula C15H21ClN2O4S B2362557 Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235343-44-8

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2362557
M. Wt: 360.85
InChI Key: SIXQWNCMYNDVJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which include “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” includes a piperidine ring, a carboxylate group, a sulfonamido group, and a 2-chlorophenyl group.

Scientific Research Applications

Biological Activity and Selectivity

A study explored the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, focusing on their activity on the human beta(3)-adrenergic receptor. These compounds, designed through the modification of both the right and left-hand sides of the molecular structure, exhibited potent agonistic activity with significant selectivity over beta(1)- and beta(2)-adrenergic receptors. This research highlights the compound's potential application in therapies targeting the beta(3) receptor, which is involved in various physiological processes (Hu et al., 2001).

Antimicrobial Activity

Another research focus has been on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including those derived from similar chemical structures. These compounds were evaluated for their antibacterial potentials against several bacterial strains. The study found that certain derivatives exhibited notable growth inhibitory effects, suggesting the compound's utility in developing new antimicrobial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Research into sulfonyl hydrazone scaffold and piperidine rings, which share similarities with the mentioned compound, has shown significant results in medicinal chemistry. Studies have synthesized novel series of these compounds, evaluating them for antioxidant capacity and anticholinesterase activity. These compounds showed promising results in various antioxidant assays and exhibited activity in acetylcholinesterase and butyrylcholinesterase inhibition tests, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Synthesis and Structural Analysis

The chemical structure and synthesis methods of related compounds have been extensively studied. One example includes the oxidation processes and structural identification techniques such as NMR spectroscopy and X-ray structural analysis. These studies provide valuable insights into the synthesis routes and structural characterization of compounds with similar sulfonamide and piperidine components, facilitating further pharmaceutical and chemical research (Krasnova et al., 2013).

Future Directions

The future research directions for “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial .

properties

IUPAC Name

methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXQWNCMYNDVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

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